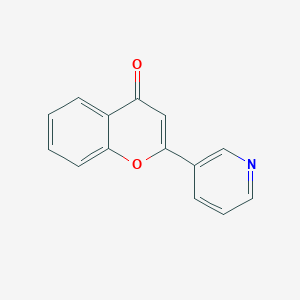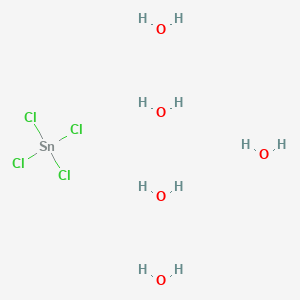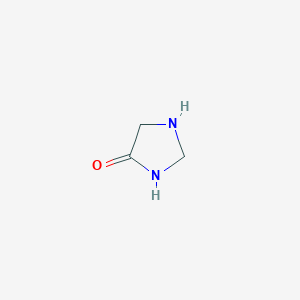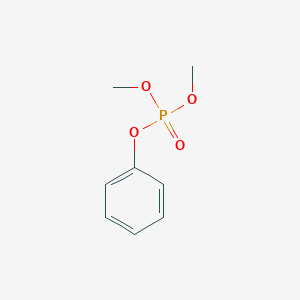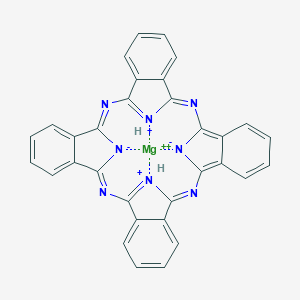
デカフルオロベンジヒドロール
概要
説明
Decafluorobenzhydrol, also known as bis(2,3,4,5,6-pentafluorophenyl)methanol, is a chemical compound with the molecular formula C13H2F10O. It is characterized by the presence of ten fluorine atoms attached to two phenyl rings, making it a highly fluorinated compound. This compound is typically found as a white to off-white crystalline powder and is known for its unique chemical properties, including its high thermal stability and resistance to oxidation .
科学的研究の応用
Decafluorobenzhydrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Decafluorobenzhydrol derivatives are investigated for their potential use as anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty polymers and coatings that require high thermal stability and chemical resistance
作用機序
Target of Action
Decafluorobenzhydrol, also known as Bis(perfluorophenyl)methanol, is a complex compound with a unique structureIt’s known that the compound’s reactivity stems from the ready accessibility of the monomeric borane and its high lewis acidity .
Mode of Action
The mode of action of Decafluorobenzhydrol involves its interaction with its targets, which is primarily driven by its high Lewis acidity . This property allows it to participate in various chemical reactions, contributing to its wide range of applications.
Biochemical Pathways
It’s known that the compound has been widely exploited as a means of incorporating lewis acidic –b(c6f5)2 groups into complex structures for a range of applications .
準備方法
Synthetic Routes and Reaction Conditions: Decafluorobenzhydrol can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of decafluorobenzhydrol. The reaction conditions typically include a temperature range of 50-80°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, decafluorobenzhydrol is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the production process, and the final product is purified using techniques such as recrystallization and distillation .
化学反応の分析
Types of Reactions: Decafluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decafluorobenzophenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of decafluorobenzhydrol can yield decafluorobenzhydrol derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Hydrochloric acid or hydrobromic acid in the presence of a suitable solvent.
Major Products:
Oxidation: Decafluorobenzophenone.
Reduction: Various decafluorobenzhydrol derivatives.
Substitution: Halogenated or aminated decafluorobenzhydrol.
類似化合物との比較
Pentafluorobenzhydrol: Contains five fluorine atoms and exhibits similar chemical properties but with lower thermal stability.
Hexafluorobenzhydrol: Contains six fluorine atoms and is used in similar applications but with different reactivity profiles.
Octafluorobenzhydrol: Contains eight fluorine atoms and is known for its intermediate properties between pentafluorobenzhydrol and decafluorobenzhydrol.
Uniqueness: Decafluorobenzhydrol is unique due to its high degree of fluorination, which imparts exceptional thermal stability, resistance to oxidation, and unique reactivity. These properties make it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H2F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h13,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLLBTKDSCJOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H2F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938821 | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-76-3 | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1766-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1766-76-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentafluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicity of decafluorobenzhydrol compared to its non-fluorinated counterpart?
A1: [] In studies on white mice, the oral LD50 (lethal dose for 50% of the tested population) of decafluorobenzhydrol was determined to be 1350 mg/kg. Interestingly, this is significantly lower than the LD50 of its non-fluorinated analog, benzhydrol, which was found to be 1750 mg/kg. [] This suggests that the presence of fluorine atoms in decafluorobenzhydrol might contribute to increased toxicity.
Q2: How does temperature affect the Raman spectroscopic signature of decafluorobenzhydrol in solution?
A2: [] Research has shown that increasing the temperature of a decafluorobenzhydrol solution in 2-propanol leads to a decrease in the frequency of its C-O stretching mode as observed through Raman spectroscopy. [] This shift is attributed to a decrease in the solvent's Lewis acidity and hydrogen-bonding donating ability at higher temperatures.
Q3: Can decafluorobenzophenone be used to synthesize decafluorobenzhydrol, and what applications does this process have?
A3: [] Yes, decafluorobenzophenone can be photoreduced to decafluorobenzhydrol in the presence of 2-propanol. This clean and efficient reaction, coupled with the ease of quantifying the conversion using gas-liquid chromatography (GLC), makes this system a potential new actinometer. [] Actinometers are crucial tools in photochemistry for measuring light intensity and understanding reaction kinetics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


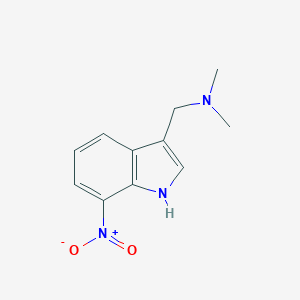

![N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B167662.png)

